BenchChemオンラインストアへようこそ!

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Physicochemical profiling Medicinal chemistry design ADME prediction

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester (CAS 1229623-60-2) is a synthetic pyrrolidinone derivative bearing an N-allyl substituent and a β‑keto ester side chain at the 3‑position of the pyrrolidine ring. With a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol, this compound is classified as a bifunctional building block that combines the reactivity of a 2‑pyrrolidinone scaffold with that of a methyl acetoacetate equivalent.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 1229623-60-2
Cat. No. B1394197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester
CAS1229623-60-2
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1CC(=O)N(C1)CC=C
InChIInChI=1S/C11H15NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h3,8H,1,4-7H2,2H3
InChIKeySWSSJIMWRYSQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester (CAS 1229623-60-2): Procurement-Relevant Structural and Physicochemical Baseline


3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester (CAS 1229623-60-2) is a synthetic pyrrolidinone derivative bearing an N-allyl substituent and a β‑keto ester side chain at the 3‑position of the pyrrolidine ring. With a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol, this compound is classified as a bifunctional building block that combines the reactivity of a 2‑pyrrolidinone scaffold with that of a methyl acetoacetate equivalent [1]. It is supplied as a research chemical by multiple vendors under catalog numbers such as Matrix Scientific 067332 and Leyan 1833305, with certified purity specifications available . The computed XLogP3‑AA of –0.2 and topological polar surface area (TPSA) of 63.7 Ų place it in a moderately hydrophilic property space suitable for further derivatization in medicinal chemistry programs [1].

Why 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester Cannot Be Replaced by In‑Class Pyrrolidinone Analogs Without Risk of Divergent Reactivity


Although numerous 1‑substituted‑5‑oxopyrrolidine derivatives are commercially available, the combination of an N‑allyl group and a β‑keto ester side chain in 3‑(1‑Allyl‑5‑oxo‑pyrrolidin‑3‑yl)‑3‑oxo‑propionic acid methyl ester creates a unique orthogonal reactivity profile that cannot be replicated by its closest structural analogs. The direct ester analog 1‑allyl‑5‑oxo‑pyrrolidine‑3‑carboxylic acid methyl ester (CAS 71548‑52‑2) lacks the enolizable methylene and the second carbonyl, removing the possibility of Claisen condensations, Knorr‑type heterocycle syntheses, and chelation‑controlled reductions [1][2]. Conversely, the N‑alkyl‑substituted congeners (N‑methyl, N‑propyl, N‑cyclohexyl) lack the terminal alkene required for olefin metathesis, thiol‑ene click chemistry, or transition‑metal‑catalyzed allylic functionalization [3]. Procurement of a generic “pyrrolidinone β‑keto ester” without verifying the N‑substituent identity and the presence of the 5‑oxo group therefore carries a high risk of synthesizing an unintended downstream product.

Quantitative Differentiation Evidence for 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester Versus Closest Analogs


Increased Hydrogen‑Bond Acceptor Capacity and Topological Polar Surface Area Versus the Direct Ester Analog (CAS 71548‑52‑2)

The target compound incorporates four hydrogen‑bond acceptor atoms (two carbonyl oxygens from the β‑keto ester, one amide carbonyl, and the ester alkoxy oxygen) compared with only three acceptors in 1‑allyl‑5‑oxo‑pyrrolidine‑3‑carboxylic acid methyl ester, which lacks the additional ketone carbonyl. This difference is reflected in the computed topological polar surface area (TPSA): 63.7 Ų for the target versus 46.6 Ų for the comparator, a calculated increase of 17.1 Ų (36.7% relative increase) [1][2]. Both values are computed using the same algorithm (Cactvs 3.4.6.11) within PubChem, ensuring method‑consistent comparison.

Physicochemical profiling Medicinal chemistry design ADME prediction

Bifunctional β‑Keto Ester Architecture Enables Orthogonal Synthetic Transformations Absent in Monofunctional Ester Analogs

The target compound contains a β‑keto ester motif (pKa of the α‑methylene protons estimated at approximately 10‑11 in DMSO) that enables enolate‑based chemistry including Claisen condensations, Knorr pyrrole synthesis, and metal‑chelate‑directed reductions. In contrast, 1‑allyl‑5‑oxo‑pyrrolidine‑3‑carboxylic acid methyl ester (CAS 71548‑52‑2) is a simple ester lacking enolizable α‑protons adjacent to a second carbonyl, and thus cannot participate in any of these transformations [1][2]. The methyl ester of the target compound further provides a traceless protecting group strategy: it can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O, 0 °C to rt) without affecting the N‑allyl lactam, whereas the comparator ester is directly conjugated to the ring and its hydrolysis yields the carboxylic acid with different downstream coupling reactivity [3].

Synthetic methodology Diversity-oriented synthesis Heterocycle construction

N‑Allyl Substituent Provides a Terminal Alkene Handle Not Available in N‑Methyl, N‑Propyl, or N‑Cyclohexyl Congeners

The N‑allyl group of the target compound (CAS 1229623‑60‑2) presents a terminal monosubstituted alkene that is absent in the corresponding N‑methyl analog (CAS 1083282‑29‑4), N‑propyl analog, and N‑cyclohexyl analog (CAS 1229623‑77‑1). This terminal alkene is competent for ruthenium‑catalyzed ring‑closing metathesis (RCM) and cross‑metathesis (CM) with Grubbs or Hoveyda‑Grubbs catalysts, radical thiol‑ene coupling, and palladium‑catalyzed Heck or Tsuji‑Trost allylic substitution reactions [1]. By contrast, the N‑propyl and N‑cyclohexyl variants contain only saturated C–C and C–H bonds at this position, precluding all olefin‑based chemistry. The N‑methyl analog is similarly inert to these transformations [2].

Click chemistry Olefin metathesis Bioconjugation

Supplier‑Certified Purity of 98% Enables Direct Use in Parallel Synthesis Without Repurification

The target compound is commercially available from Leyan (Product No. 1833305) with a certified purity of 98% as determined by the supplier's QC analytics . This purity level is sufficient for direct use in most parallel synthesis workflows and biochemical screening campaigns without additional chromatographic purification. While many pyrrolidinone analogs are also offered at 95% or 97% purity, the availability of a pre‑qualified 98% lot reduces the procurement risk associated with lower‑purity batches that may contain residual starting materials or side products capable of interfering with metal‑catalyzed reactions or biological assays .

Compound procurement Quality control Parallel chemistry

Optimal Procurement‑Relevant Application Scenarios for 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester


Diversity‑Oriented Synthesis of Pyrrole‑ and Pyrazole‑Fused Pyrrolidinone Libraries via Knorr‑Type Cyclocondensation

The β‑keto ester side chain of the target compound serves as a 1,3‑dicarbonyl equivalent in Knorr pyrrole synthesis and related heterocycle‑forming reactions. When treated with primary amines or hydrazines under mildly acidic conditions, the compound undergoes cyclocondensation to afford polysubstituted pyrroles or pyrazoles bearing the intact N‑allyl‑pyrrolidinone scaffold. This strategy is not accessible with the simple ester analog (CAS 71548‑52‑2), which cannot provide the requisite 1,3‑dicarbonyl synthon [1]. The N‑allyl group remains orthogonal throughout and can be exploited for further diversification via cross‑metathesis or thiol‑ene reactions in a subsequent library expansion step [2].

Late‑Stage Functionalization via Olefin Metathesis for Parallel Synthesis of N‑Modified Pyrrolidinone Derivatives

Because the N‑allyl substituent contains a terminal alkene, the target compound can undergo ruthenium‑catalyzed cross‑metathesis with a wide range of terminal alkenes—including acrylates, styrenes, and allylic alcohols—to generate diverse N‑substituted analogs from a single common intermediate. This late‑stage diversification capability is not shared by the N‑methyl (CAS 1083282‑29‑4) or N‑cyclohexyl (CAS 1229623‑77‑1) analogs, which lack the olefin functionality required for metathesis [2]. Typical reaction conditions employ Grubbs 2nd generation catalyst (2–5 mol%) in DCM at 40 °C for 12 h, yielding products in 50–85% isolated yield across reported substrate scopes for related allyl‑pyrrolidinone systems.

Chelation‑Controlled Diastereoselective Reduction for Stereodefined β‑Hydroxy Ester Building Blocks

The β‑keto ester moiety in the target compound enables chelation‑controlled reduction using Zn(BH₄)₂ or similar bidentate reducing agents, delivering syn‑β‑hydroxy esters with predictable diastereoselectivity. The resulting β‑hydroxy ester products retain the N‑allyl handle for further manipulation. This stereochemical control is not achievable with the simple ester comparator (CAS 71548‑52‑2), which cannot coordinate metal counterions in a bidentate fashion and yields achiral alcohol products upon reduction [3].

Gas Hydrate Inhibition in Oilfield Flow Assurance Applications

Patents assigned to Clariant describe 1‑alkyl‑5‑oxopyrrolidine‑3‑carboxylic esters as kinetic gas hydrate inhibitors with improved biodegradability relative to traditional polyvinylcaprolactam (PVCap)‑based inhibitors [2]. Although the target compound is not explicitly exemplified in the patent, its structural features (N‑allyl‑pyrrolidinone core with ester functionality) place it within the claimed chemical space. For industrial R&D groups evaluating environmentally acceptable hydrate inhibitors, the allyl variant offers a terminal alkene that may facilitate covalent tethering to polymer backbones or surfaces, a structural feature absent in N‑alkyl‑saturated analogs.

Quote Request

Request a Quote for 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.